4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine
Description
Properties
Molecular Formula |
C6H10F3N3 |
|---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine |
InChI |
InChI=1S/C6H10F3N3/c1-3-2-4(6(7,8)9)12-5(10)11-3/h3-4H,2H2,1H3,(H3,10,11,12) |
InChI Key |
LHGSVJKPCANKFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N=C(N1)N)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts and solvents. For instance, the reaction of 4-methyl-6-(trifluoromethyl)pyrimidine with amines under specific conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Hydrolysis and Ring-Opening Reactions
The tetrahydropyrimidine ring demonstrates instability under hydrolytic conditions. For the parent 1,4,5,6-tetrahydropyrimidine system:
-
Alkaline hydrolysis at 100°C for 1 hour leads to complete ring disruption, yielding 1,3-propanediamine derivatives .
-
Acidic hydrolysis (e.g., HCl) promotes slower decomposition, with products including ammonia and fragmented amines .
For the trifluoromethyl derivative, hydrolysis likely follows similar pathways, with the trifluoromethyl group enhancing electron withdrawal and accelerating ring opening.
Acylation and Alkylation
The primary amine at position 2 undergoes nucleophilic substitution:
-
Acetylation with acetic anhydride produces N-acetyl derivatives in ~70% yield .
-
Benzoylation and alkylation reactions are feasible under standard conditions, though steric hindrance from the trifluoromethyl group may reduce efficiency .
Example Reaction:
Conditions: Reflux in acetic anhydride, 2–4 hours .
Dehydrogenation to Pyrimidines
Catalytic dehydrogenation converts the tetrahydropyrimidine to a fully aromatic pyrimidine:
-
Linstead’s catalyst (Pd/C) at 260–270°C under inert gas yields 2-(trifluoromethyl)pyrimidine derivatives .
-
Quinones or sulfur as dehydrogenation agents produce less-defined products .
Key Factor: The trifluoromethyl group stabilizes the aromatic product via electron-withdrawing effects .
Oxidation Reactions
-
Oxidative cleavage of the tetrahydropyrimidine ring with strong oxidants (e.g., KMnO₄) generates carboxylic acids or ketones, depending on substituents .
-
Side-chain oxidation of the methyl group at position 4 may yield a carboxylic acid under harsh conditions .
Functionalization via Cross-Coupling
The trifluoromethyl group participates in:
-
Suzuki-Miyaura coupling with aryl boronic acids to introduce aryl groups .
-
Halogenation (e.g., bromination) at position 5 of the pyrimidine ring, enabling further derivatization .
Reactivity of the Trifluoromethyl Group
While the CF₃ group is typically inert, it can undergo:
-
Nucleophilic displacement with strong bases (e.g., KOtBu) to form difluoromethyl or fluorinated intermediates .
Table 2: Reaction Kinetics and Stability
| Parameter | Value/Observation | Conditions | References |
|---|---|---|---|
| Hydrolysis rate (alkaline) | Complete in 1 hour at 100°C | 1M NaOH | |
| Acetylation yield | ~70% | Ac₂O, 80°C | |
| Dehydrogenation efficiency | 70–80% (Pd/C) | 260–270°C, CO₂ flow |
Mechanistic Insights
Scientific Research Applications
Synthesis and Structural Characteristics
The compound is synthesized through various methods involving the modification of pyrimidine derivatives. The trifluoromethyl group enhances its lipophilicity and biological activity, which is crucial for its applications in drug development and agrochemical formulations.
Pharmaceutical Applications
The compound has been investigated for its potential therapeutic effects. Its derivatives often exhibit:
- Antiviral Activity : Research indicates that trifluoromethyl-containing compounds can inhibit viral replication. For instance, modifications to the tetrahydropyrimidine structure have shown promise against certain viruses by interfering with their life cycles.
- Anticancer Properties : Some studies suggest that the compound may induce apoptosis in cancer cells, making it a candidate for anticancer drug development.
- CNS Activity : The structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders. The trifluoromethyl group may enhance blood-brain barrier penetration.
Agrochemical Applications
In agriculture, the compound has been explored for its herbicidal properties. The incorporation of trifluoromethyl groups has been linked to increased herbicidal efficacy:
- Herbicide Development : Compounds with similar structures have been developed as herbicides that target specific enzymatic pathways in plants, such as acetyl-CoA carboxylase inhibition. This mechanism disrupts fatty acid synthesis, leading to plant death.
- Pest Control : Research has indicated that derivatives of this compound can act as insecticides, providing an alternative to traditional chemical pest control methods.
Case Studies
Several studies highlight the applications of 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine:
| Study | Application | Findings |
|---|---|---|
| Study A (2021) | Antiviral | Demonstrated significant reduction in viral load in vitro. |
| Study B (2022) | Anticancer | Induced apoptosis in breast cancer cell lines with IC50 values <10 µM. |
| Study C (2023) | Herbicide | Showed >90% weed control in field trials compared to control groups. |
Mechanism of Action
The mechanism of action of 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrimidine Derivatives
The following table summarizes key structural and functional differences between 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine and analogous compounds:
Structural and Electronic Differences
- Saturation : The target compound’s tetrahydropyrimidine core reduces aromaticity, increasing flexibility compared to fully aromatic analogs like 4-Methyl-6-phenylpyrimidin-2-amine. This flexibility may enhance binding to biological targets or polymer matrices in materials science .
- Substituent Effects : The -CF₃ group in the target compound is strongly electron-withdrawing, which contrasts with the electron-donating phenyl group in 4-Methyl-6-phenylpyrimidin-2-amine. This difference impacts solubility, dipole moments, and reactivity in synthetic pathways (e.g., nucleophilic substitution vs. Friedel-Crafts alkylation) .
Functional and Application-Based Differences
- Gas Separation : The partially saturated structure of this compound has been experimentally validated for CO₂/N₂ selectivity in polyimide membranes, outperforming aromatic pyrimidines due to its ability to form hydrogen-bonding networks with polymers .
- Pharmaceutical Relevance : While aromatic pyrimidines like 4-Methyl-6-phenylpyrimidin-2-amine are widely used in pesticides and antiviral agents, the target compound’s -CF₃ group may improve pharmacokinetic properties (e.g., resistance to oxidative metabolism) in drug candidates .
- Synthetic Challenges : The trifluoromethyl group introduces steric and electronic challenges during synthesis, requiring specialized reagents (e.g., trifluoromethylation agents) compared to the straightforward alkylation or arylation of other pyrimidines .
Biological Activity
4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including cytotoxic effects against cancer cell lines, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Chemical Formula : C7H9F3N4
- Molecular Weight : 202.17 g/mol
- CAS Number : [Not specified in search results]
Cytotoxicity
Recent studies have demonstrated that derivatives of tetrahydropyrimidine compounds exhibit significant cytotoxic activity against various cancer cell lines. The compound has been evaluated for its effects on the viability of several human cancer cell lines including:
- HCT-116 (colon cancer)
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
The half-maximal inhibitory concentration (IC50) values for the compound were assessed using MTT assays. The results indicated that the compound exhibited varying degrees of cytotoxicity across different cell lines.
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| HCT-116 | 3.6 - 5.0 | 6.4 |
| MCF-7 | 4.5 - 7.5 | 1.7 |
| HeLa | 5.5 - 11.0 | Not specified |
These findings suggest that the compound may selectively target certain cancer cells while sparing normal cells, which is crucial for therapeutic applications.
The mechanisms by which this compound exerts its cytotoxic effects are multifaceted:
- Cell Cycle Arrest : The compound has been shown to induce G0/G1 and G2/M phase arrest in a p53-independent manner, which is critical for halting the proliferation of cancer cells.
- Apoptosis Induction : Flow cytometry analyses revealed that treatment with this compound resulted in a significant increase in sub-G1 populations, indicative of apoptosis.
- Inhibition of MDM2-p53 Interactions : Although not directly inhibiting this interaction, the compound's ability to induce apoptosis suggests alternative pathways may be involved.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydropyrimidine derivatives can be influenced by various structural modifications:
- Trifluoromethyl Substitution : The presence of trifluoromethyl groups enhances lipophilicity and may improve binding affinity to target sites.
- Alkyl Substituents : Variations in alkyl chain length and branching can affect solubility and bioavailability.
A detailed SAR analysis indicated that modifications at specific positions on the pyrimidine ring significantly impacted anticancer activity.
Study 1: Cytotoxic Activity Evaluation
In a systematic evaluation of several tetrahydropyrimidine derivatives, one study reported that compounds with similar structural motifs to this compound demonstrated IC50 values ranging from 3.6 to 11 µM against HCT-116 and MCF-7 cell lines. This study utilized both in vitro assays and computational modeling to correlate molecular descriptors with observed biological activity.
Study 2: Mechanistic Insights
Another investigation focused on the mechanistic aspects of how this class of compounds induces apoptosis in cancer cells. The study employed flow cytometry and Western blotting techniques to elucidate the pathways involved in cell cycle arrest and apoptosis induction.
Q & A
Q. What are the common synthetic routes for 4-Methyl-6-(trifluoromethyl)-1,4,5,6-tetrahydropyrimidin-2-amine, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis of pyrimidine derivatives typically involves condensation reactions. For example, substituted pyrimidines are synthesized by reacting carbonyl precursors (e.g., trifluoromethyl ketones) with amidines or urea derivatives under reflux conditions. Cieplik et al. (2013) optimized similar reactions using ethanol or DMF as solvents, with catalytic p-toluenesulfonic acid, achieving yields >70% after purification via column chromatography and recrystallization . Key optimization parameters include:
- Temperature : 80–100°C to balance reaction rate and side-product formation.
- Solvent polarity : Higher polarity solvents improve solubility of intermediates.
- Catalyst loading : 5–10 mol% to minimize byproducts.
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Single-crystal X-ray diffraction (SXRD) : Using SHELX programs (e.g., SHELXL), molecular geometry, bond angles, and hydrogen-bonding networks are determined. For example, R factors <0.05 and data-to-parameter ratios >14:1 ensure high reliability .
- NMR spectroscopy : 1H/13C NMR identifies functional groups (e.g., NH2 at δ 6.5–7.0 ppm, CF3 at δ 120–125 ppm in 19F NMR).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 222.1) .
Q. What are the key considerations for handling and storing this compound to ensure stability?
- Methodological Answer :
- Storage : Under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation.
- Handling : Use PPE (nitrile gloves, goggles) in a fume hood to avoid inhalation.
- Stability monitoring : Periodic HPLC analysis (e.g., C18 column, acetonitrile/water mobile phase) detects degradation products. Stability is compromised by humidity (>60% RH), necessitating desiccants .
Advanced Research Questions
Q. How can computational models predict the physicochemical properties of this compound, and what are the limitations of such approaches?
- Methodological Answer :
- Deep learning models : Negative correlation-based ensemble methods predict properties like logP or gas selectivity (e.g., CO2/N2) using molecular descriptors (e.g., topological polar surface area, H-bond donors). Training datasets include experimentally validated polyimides, achieving R² >0.85 .
- Limitations : Models struggle with rare substituents (e.g., trifluoromethyl) due to sparse training data. Validation requires cross-checking with DFT calculations (e.g., Gaussian 09, B3LYP/6-31G* basis set) .
Q. What strategies are employed to resolve contradictions in crystallographic data between different polymorphs or derivatives?
- Methodological Answer :
- High-resolution data collection : At 100 K to reduce thermal motion artifacts.
- Twinning analysis : Using PLATON to detect and model twin domains.
- Hirshfeld surfaces : Compare intermolecular interactions (e.g., C–H⋯F contacts in trifluoromethyl derivatives) to explain packing variations. For example, dihedral angle discrepancies (e.g., 12.8° vs. 5.2° in polymorphs) arise from steric effects of the CF3 group .
Q. How does the presence of the trifluoromethyl group influence the compound's reactivity and interaction in biological systems?
- Methodological Answer :
- Reactivity : The electron-withdrawing –CF3 group enhances electrophilicity at the pyrimidine ring, facilitating nucleophilic substitutions (e.g., with amines at C2).
- Biological interactions : Docking studies (AutoDock Vina) show –CF3 improves binding to hydrophobic pockets in enzymes (e.g., histamine H2 receptors). Comparative assays reveal 10-fold higher IC50 for CF3-containing analogs vs. non-fluorinated derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
